molecular formula C19H19ClN4OS B11152252 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine

1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine

Cat. No.: B11152252
M. Wt: 386.9 g/mol
InChI Key: CIYCFNHXYKFUKS-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a thiazolylacetyl group. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the pyrrole group: This step may involve the use of coupling reactions such as the Suzuki or Heck reaction.

    Formation of the piperazine ring: This can be synthesized through nucleophilic substitution reactions.

    Final assembly: The chlorophenyl group can be introduced through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce nitro groups to amines or carbonyl groups to alcohols.

    Substitution: Halogen atoms can be replaced by other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Sodium hydroxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-4-{[2-(1H-imidazol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine
  • 1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-oxazol-4-yl]acetyl}piperazine

Uniqueness

1-(4-chlorophenyl)-4-{[2-(1H-pyrrol-1-yl)-1,3-thiazol-4-yl]acetyl}piperazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H19ClN4OS

Molecular Weight

386.9 g/mol

IUPAC Name

1-[4-(4-chlorophenyl)piperazin-1-yl]-2-(2-pyrrol-1-yl-1,3-thiazol-4-yl)ethanone

InChI

InChI=1S/C19H19ClN4OS/c20-15-3-5-17(6-4-15)22-9-11-23(12-10-22)18(25)13-16-14-26-19(21-16)24-7-1-2-8-24/h1-8,14H,9-13H2

InChI Key

CIYCFNHXYKFUKS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CC3=CSC(=N3)N4C=CC=C4

Origin of Product

United States

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